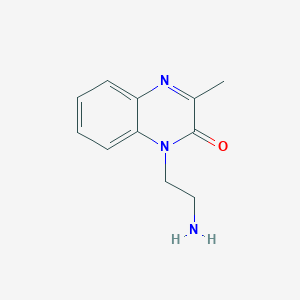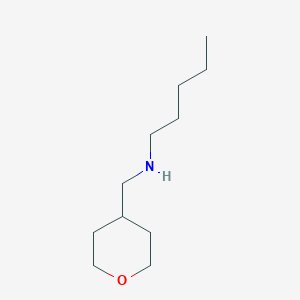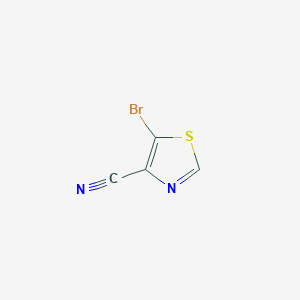
5-ブロモチアゾール-4-カルボニトリル
概要
説明
5-Bromothiazole-4-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
科学的研究の応用
Chemistry: 5-Bromothiazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is used to synthesize molecules that can interact with specific biological targets, such as enzymes or receptors. It serves as a precursor for the development of potential therapeutic agents.
Medicine: The compound is explored for its potential use in drug discovery and development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, 5-Bromothiazole-4-carbonitrile is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of high-performance polymers and other materials.
作用機序
生化学分析
Biochemical Properties
5-Bromothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX) enzymes . The interaction with PDE5 involves the regulation of enzyme activity, either enhancing or inhibiting its function, which can have implications for cellular signaling pathways. Additionally, 5-Bromothiazole-4-carbonitrile has been found to inhibit COX enzymes, which are involved in the inflammatory response . These interactions highlight the compound’s potential as a therapeutic agent in conditions related to inflammation and cellular signaling.
Cellular Effects
The effects of 5-Bromothiazole-4-carbonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromothiazole-4-carbonitrile has been observed to affect the expression of genes involved in inflammatory responses and cellular proliferation . By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators, thereby impacting cell signaling pathways associated with inflammation. Furthermore, the compound’s interaction with PDE5 can influence cyclic guanosine monophosphate (cGMP) levels, affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 5-Bromothiazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as PDE5 and COX, leading to either inhibition or activation of these enzymes . In the case of PDE5, 5-Bromothiazole-4-carbonitrile can enhance or inhibit the enzyme’s activity, thereby modulating cGMP levels and influencing cellular signaling pathways . For COX enzymes, the compound acts as an inhibitor, reducing the production of prostaglandins and other inflammatory mediators . These molecular interactions underscore the compound’s potential as a modulator of enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromothiazole-4-carbonitrile in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation . In in vitro and in vivo studies, the long-term effects of 5-Bromothiazole-4-carbonitrile on cellular function have been observed, with sustained inhibition of COX enzymes and modulation of PDE5 activity . These findings highlight the importance of maintaining optimal storage conditions to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 5-Bromothiazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX enzymes and modulate PDE5 activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects underscore the importance of careful dosage optimization in therapeutic applications. The compound’s efficacy and safety profile in animal models provide valuable insights into its potential as a therapeutic agent.
Metabolic Pathways
5-Bromothiazole-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing primarily in the liver, where it is converted into various metabolites . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 5-Bromothiazole-4-carbonitrile, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its metabolic fate in therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromothiazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, 5-Bromothiazole-4-carbonitrile can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s cellular uptake and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 5-Bromothiazole-4-carbonitrile is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 5-Bromothiazole-4-carbonitrile can be directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals . These localization patterns are essential for the compound’s activity and function, as they determine its accessibility to target biomolecules and its overall efficacy.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazole-4-carbonitrile typically involves the bromination of thiazole-4-carbonitrile. One common method includes the reaction of thiazole-4-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromothiazole-4-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: 5-Bromothiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of a base like potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives.
Coupling Reactions: Products are typically biaryl or vinyl-thiazole compounds.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions but may include oxidized or reduced thiazole derivatives.
類似化合物との比較
Thiazole-4-carbonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2-Aminothiazole: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.
5-Chlorothiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
Uniqueness: 5-Bromothiazole-4-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions
特性
IUPAC Name |
5-bromo-1,3-thiazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNQOPDVAYADPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306029 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257072-06-2 | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-thiazolecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
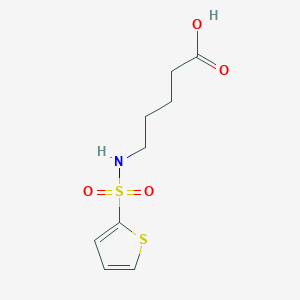



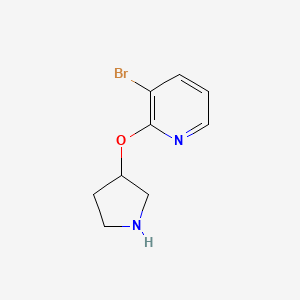

![N-[(3-chlorophenyl)methyl]cyclobutanamine](/img/structure/B1445044.png)
![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)


